Desoxycarbadox
Overview
Description
Desoxycarbadox is a chemical compound with the molecular formula C11H10N4O2 and a molecular weight of 230.22 g/mol . It is a metabolite of carbadox, an antimicrobial growth-promoting agent used in veterinary medicine . This compound is known for its antimicrobial properties and is primarily used in the livestock industry to prevent bacterial infections in animals .
Preparation Methods
The synthesis of desoxycarbadox typically involves the reaction of hydrazinecarboxylic acid with quinoxaline derivatives. The process includes the following steps:
Formation of the hydrazone intermediate: Hydrazinecarboxylic acid reacts with quinoxaline-2-carbaldehyde to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the quinoxaline ring structure.
Methylation: The final step involves the methylation of the hydrazinecarboxylic acid to produce this compound.
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Desoxycarbadox undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding hydrazine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions are various quinoxaline and hydrazine derivatives .
Scientific Research Applications
Desoxycarbadox has several scientific research applications:
Mechanism of Action
Desoxycarbadox exerts its effects by interfering with bacterial DNA synthesis. It targets bacterial enzymes involved in DNA replication and transcription, leading to the inhibition of bacterial growth and proliferation . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Desoxycarbadox is similar to other quinoxaline-1,4-dioxide compounds such as carbadox, olaquindox, and quindoxin . this compound is unique in its specific structure and its role as a metabolite of carbadox. Unlike olaquindox and quindoxin, which have been banned in certain regions due to safety concerns, this compound is still used in veterinary medicine .
Similar Compounds
Carbadox: An antimicrobial growth-promoting agent used in swine.
Olaquindox: An antimicrobial agent used in livestock feed, banned in the European Union.
Quindoxin: A quinoxaline-1,4-dioxide compound previously used in livestock feed.
Properties
IUPAC Name |
methyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-11(16)15-13-7-8-6-12-9-4-2-3-5-10(9)14-8/h2-7H,1H3,(H,15,16)/b13-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEMFPLGOUBPJQ-NTUHNPAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=NC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C/C1=NC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55456-55-8, 1448350-02-4 | |
Record name | N,N'-Desoxycarbadox | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055456558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 55456-55-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1448350-02-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-Quinoxalinylmethylene)hydrazinecarboxylic acid methyl ester | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU4N6MKP8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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